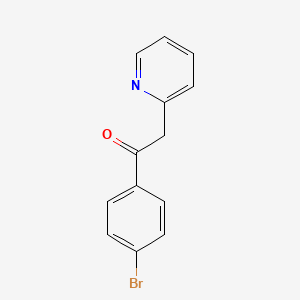

1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)-2-pyridin-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-11-6-4-10(5-7-11)13(16)9-12-3-1-2-8-15-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBXAVNJDPUBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 1 4 Bromophenyl 2 Pyridin 2 Yl Ethan 1 One

Classical and Modern Synthetic Routes

The construction of 1-(4-bromophenyl)-2-(pyridin-2-yl)ethan-1-one fundamentally involves the formation of a carbon-carbon bond between a pyridin-2-ylmethyl unit and a 4-bromobenzoyl moiety. Both classical and modern synthetic methodologies can be employed to achieve this transformation, primarily revolving around acylation and other carbon-carbon bond-forming reactions.

Acylation and Carbon-Carbon Bond Forming Reactions

A primary strategy for the synthesis of this compound is the acylation of a 2-picolyl anion equivalent with a suitable 4-bromobenzoyl electrophile. The acidity of the methyl group in 2-picoline (2-methylpyridine) allows for its deprotonation with a strong base to form a nucleophilic 2-picolyl anion. This anion can then react with an appropriate acylating agent.

One established method for the synthesis of 2-picolyl ketones involves the use of phenyllithium (B1222949) as a base to deprotonate 2-picoline, followed by reaction with an ester, such as ethyl 4-bromobenzoate (B14158574). acs.org This approach, a variation of the Claisen condensation, results in the formation of the desired ketone.

Alternatively, a direct acylation using 4-bromobenzoyl chloride as the electrophile could be envisioned. However, the reactivity of the picolyl anion with a highly reactive acyl chloride may lead to side reactions, necessitating careful control of reaction conditions.

Another viable approach involves the reaction of 2-picolyllithium with 4-bromobenzaldehyde (B125591) to form the corresponding secondary alcohol. Subsequent oxidation of this alcohol would yield the target ketone. This two-step process offers an alternative route to the desired carbon skeleton.

Modern carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions, could also be adapted. For instance, the coupling of a suitable organometallic reagent derived from 2-methylpyridine (B31789) with 4-bromobenzoyl chloride, or a related derivative, could potentially form the desired product.

Precursors and Starting Material Design

The selection of appropriate precursors is crucial for an efficient synthesis. The key starting materials for the acylation-based routes are 2-methylpyridine and a derivative of 4-bromobenzoic acid.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor 1 | Precursor 2 | Synthetic Approach |

| 2-Methylpyridine | Ethyl 4-bromobenzoate | Acylation via picolyl anion |

| 2-Methylpyridine | 4-Bromobenzoyl chloride | Direct acylation |

| 2-Methylpyridine | 4-Bromobenzaldehyde | Grignard-type reaction followed by oxidation |

The choice of the 4-bromobenzoyl precursor influences the reaction conditions. Esters like ethyl 4-bromobenzoate are generally less reactive than acyl chlorides, which can be advantageous in controlling the reaction with the highly reactive picolyl anion. acs.org The use of 4-bromobenzaldehyde introduces an additional oxidation step but can be a milder alternative to direct acylation.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.

In the acylation of 2-picoline, the choice and stoichiometry of the base are critical. Strong bases like phenyllithium or n-butyllithium are required to achieve complete deprotonation of the 2-methyl group. acs.orgnih.gov The molar ratio of the base to 2-picoline can significantly affect the yield of the ketone. acs.org

The solvent system plays a vital role in stabilizing the organometallic intermediates and influencing reaction rates. Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are typically used for reactions involving organolithium reagents.

Temperature control is essential to minimize side reactions. The initial deprotonation is often carried out at low temperatures (-78 °C) to control the exothermic reaction, followed by gradual warming to allow the acylation to proceed.

The work-up procedure is also important for isolating the product in high purity. Quenching the reaction with a proton source, followed by extraction and purification via chromatography or crystallization, is a standard protocol.

Table 2: Illustrative Reaction Parameters for Optimization

| Parameter | Condition 1 | Condition 2 | Rationale |

| Base | Phenyllithium | n-Butyllithium | Investigating the effect of the counter-ion on reactivity and yield. |

| Solvent | Diethyl ether | Tetrahydrofuran (THF) | THF's higher polarity may enhance the solubility of intermediates. |

| Temperature | -78 °C to rt | -40 °C to rt | Optimizing temperature to balance reaction rate and selectivity. |

| Acylating Agent | Ethyl 4-bromobenzoate | 4-Bromobenzoyl chloride | Comparing the reactivity and control of different electrophiles. |

Green Chemistry Principles in Synthesis (e.g., Catalytic and Solvent-Free Methods)

Incorporating green chemistry principles into the synthesis of this compound can reduce its environmental impact. Key areas of focus include the use of greener solvents, catalytic methods, and minimizing waste.

The use of hazardous solvents like diethyl ether and THF is a major drawback of traditional organometallic routes. Exploring greener solvent alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from biomass and have better environmental profiles, could be a significant improvement. researchgate.net

Developing a catalytic approach for the carbon-carbon bond formation would be a substantial advancement. While direct catalytic C-H activation and acylation of 2-methylpyridine is challenging, research into transition-metal-catalyzed cross-coupling reactions could lead to more atom-economical and environmentally benign routes. science.gov For instance, a palladium- or copper-catalyzed coupling of a 2-picolyl derivative with a 4-bromobenzoyl derivative could be explored.

Solvent-free reaction conditions, where applicable, can drastically reduce waste. While challenging for reactions involving highly reactive organometallics, exploring mechanochemical methods (ball-milling) for certain steps could be a possibility. One-pot multicomponent reactions, where multiple steps are carried out in a single reaction vessel, can also improve efficiency and reduce waste. acs.org

Considerations for Scalable Laboratory Synthesis

Transitioning a synthetic route from a small-scale laboratory preparation to a larger, scalable process requires careful consideration of several factors.

For the acylation of 2-picoline, the use of highly reactive and pyrophoric reagents like n-butyllithium on a large scale poses significant safety risks. The management of exothermic reactions and the handling of large volumes of flammable solvents are critical safety concerns. The development of a process with a better safety profile, perhaps using a less hazardous base or a catalytic method, would be advantageous for scale-up.

The purification of the final product on a large scale can also be a bottleneck. Crystallization is generally preferred over chromatography for large-scale purification due to its efficiency and lower solvent consumption. Developing a robust crystallization procedure to obtain the product in high purity is therefore important.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1 4 Bromophenyl 2 Pyridin 2 Yl Ethan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multidimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional (1D) NMR provides initial information on the types and numbers of protons and carbons, multidimensional (2D) NMR techniques are essential for unambiguously assembling the molecular structure of 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For the target molecule, COSY would reveal correlations between adjacent protons on the pyridinyl and bromophenyl rings, as well as the coupling between the methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the definitive assignment of each carbon signal to its corresponding proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting molecular fragments. For instance, HMBC would show correlations from the methylene protons to the carbonyl carbon and to carbons on the pyridinyl ring, confirming the ethanone (B97240) bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is vital for determining stereochemistry and conformational preferences. In this molecule, it could reveal the spatial proximity between the methylene bridge protons and protons on the two aromatic rings, providing insight into the molecule's preferred conformation in solution.

The expected NMR data based on the structure of this compound is summarized in the following tables.

Table 1: Hypothetical ¹H and ¹³C NMR Data

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methylene (-CH₂) | ~4.5 | ~45 |

| Carbonyl (C=O) | - | ~195 |

| Pyridinyl Ring | 7.2 - 8.6 | 120 - 150 |

| Bromophenyl Ring | 7.6 - 7.9 | 128 - 138 |

Table 2: Expected Key 2D NMR Correlations

| Technique | Correlated Nuclei | Structural Information Provided |

|---|---|---|

| COSY | Adjacent aromatic protons | Confirms ring structures |

| HSQC | CH₂ protons to methylene carbon | Assigns carbon signal for the bridge |

| HMBC | CH₂ protons to carbonyl carbon | Connects methylene bridge to ketone |

| NOESY | CH₂ protons to ortho-protons of rings | Provides conformational details |

Solid-State NMR Investigations for Polymorphs and Dynamics

Although specific solid-state NMR (ssNMR) studies on this compound have not been reported, this technique is uniquely suited to probe the structure and dynamics of materials in the solid state. Unlike solution NMR, which provides an averaged structure, ssNMR can distinguish between different crystalline forms, known as polymorphs. researchgate.net

Polymorphism is critical as different crystal forms can have distinct physical properties. ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), can provide high-resolution spectra of solid samples. The chemical shifts observed in ssNMR are highly sensitive to the local electronic environment, meaning that different packing arrangements in polymorphs will result in different spectra. This allows for the identification and quantification of polymorphic forms in a sample. researchgate.net

NMR Relaxation Studies for Molecular Motion Analysis

NMR relaxation studies measure the rates at which nuclear spins return to thermal equilibrium after being perturbed. These rates, primarily the spin-lattice (T₁) and spin-spin (T₂) relaxation times, are sensitive to molecular motions on various timescales. mdpi.comnih.gov

X-ray Crystallography for Single Crystal and Powder Diffraction Studies

Determination of Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction would provide an unambiguous determination of the molecular structure of this compound in the solid state. The resulting crystal structure would reveal the planarity of the aromatic rings and the torsion angles that define the molecule's conformation. growingscience.com

Analysis of the crystal data, including the unit cell dimensions and space group, elucidates how individual molecules pack together to form the crystal lattice. nih.gov This packing is governed by a network of intermolecular forces. While a specific crystal structure for the title compound is not available, studies on closely related molecules containing bromophenyl and pyridinyl moieties show that packing is often dense and stabilized by a variety of weak interactions. nih.govresearchgate.net

Table 3: Illustrative Crystal Data Table

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~15.3 |

| b (Å) | ~4.6 |

| c (Å) | ~23.7 |

| β (°) | ~129 |

| Volume (ų) | ~1280 |

| Z (Molecules/unit cell) | 4 |

Note: The data in this table is illustrative, based on a similar compound, 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone, and does not represent measured data for the title compound. researchgate.net

Analysis of Intermolecular Interactions in the Solid State (e.g., C-H···O, C-H···N, C-H···S hydrogen bonds)

The crystal packing of this compound would be stabilized by a network of non-covalent interactions. The functional groups present in the molecule—a carbonyl oxygen, a pyridinyl nitrogen, and aromatic C-H groups—are all capable of participating in weak hydrogen bonds.

C-H···O Interactions: The oxygen atom of the carbonyl group is a potent hydrogen bond acceptor. Interactions between it and aromatic or methylene C-H donors from neighboring molecules are highly probable and are often observed to link molecules into chains or sheets. researchgate.netresearchgate.net

C-H···N Interactions: The nitrogen atom of the pyridine (B92270) ring can also act as a hydrogen bond acceptor, forming C-H···N interactions with adjacent molecules. nih.gov

Other Interactions: Besides hydrogen bonding, other forces like π-π stacking between the aromatic rings and halogen bonding involving the bromine atom could play a significant role in the crystal packing. nih.gov

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more distinct molecular species in a stoichiometric ratio, are critical areas of study in materials science and pharmaceuticals. These phenomena are governed by the nuanced intermolecular interactions within the crystal lattice, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.govmdpi.com For this compound, a molecule possessing both hydrogen bond acceptors (the carbonyl oxygen and pyridinyl nitrogen) and aromatic rings capable of π-π stacking, the potential for forming polymorphs and co-crystals is significant.

While specific polymorphism or co-crystallization studies on this compound are not extensively documented in current literature, analysis of structurally similar compounds provides insight into its likely behavior. For instance, related bromophenyl ketone derivatives are known to form crystal lattices stabilized by intermolecular C—H⋯O hydrogen bonds, which link molecules into infinite chains. nih.govresearchgate.net Furthermore, π–π interactions between the centroids of parallel aromatic rings are common in such structures, with centroid-to-centroid distances typically in the range of 3.6 to 4.0 Å. nih.govnih.gov

The pyridine ring in this compound introduces an additional site for directed intermolecular interactions. The nitrogen atom can act as a potent hydrogen bond acceptor, a feature leveraged in the formation of co-crystals. By introducing a co-former molecule—a compound with a suitable hydrogen bond donor group (e.g., a carboxylic acid or an amide)—it is plausible to form novel co-crystalline phases of this compound with modified physicochemical properties. Hirshfeld surface analysis of related structures reveals that H⋯Br, H⋯O, H⋯H, and H⋯C contacts are often the most significant contributors to crystal packing. nih.govnih.gov Such studies would be invaluable in understanding the supramolecular synthons that govern the crystal engineering of this compound.

| Interaction Type | Potential Functional Groups Involved | Significance in Crystal Engineering |

|---|---|---|

| Hydrogen Bonding (C—H⋯O) | Methylene C-H donors, Carbonyl oxygen acceptor | Formation of molecular chains and networks, influencing polymorph stability. |

| Hydrogen Bonding (C—H⋯N) | Aromatic C-H donors, Pyridinyl nitrogen acceptor | Key interaction for co-crystal formation with appropriate co-formers. |

| π–π Stacking | Bromophenyl ring, Pyridine ring | Contributes to crystal packing efficiency and stability. |

| Halogen Bonding (C—Br⋯O/N) | Bromine atom, Carbonyl oxygen or Pyridinyl nitrogen | Directional interaction that can be exploited for designing specific supramolecular architectures. |

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule and elucidating its structure through controlled fragmentation. For this compound (C₁₃H₁₀BrNO), HRMS provides a precise mass measurement of the molecular ion, allowing for unambiguous formula determination. uni.lu

The fragmentation of this compound under techniques like Collision-Induced Dissociation (CID) can be predicted based on its structure. The most probable cleavage sites are the bonds adjacent to the carbonyl group, which are electronically weakened. A primary fragmentation pathway likely involves the alpha-cleavage of the C-C bond between the carbonyl carbon and the methylene bridge. This would result in two primary fragment ions: the benzoyl cation ([C₇H₄BrO]⁺) and the pyridin-2-ylmethyl cation ([C₆H₆N]⁺). Another significant fragmentation could be the cleavage of the bond between the bromophenyl ring and the carbonyl carbon. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear marker for fragments containing this atom.

A proposed fragmentation pathway is detailed below:

Molecular Ion Formation: The molecule forms a molecular ion, [C₁₃H₁₀BrNO]⁺˙. In soft ionization techniques like electrospray ionization (ESI), protonated or other adduct ions are common. uni.lu

Alpha-Cleavage (Pathway A): The bond between the carbonyl group and the methylene bridge cleaves, leading to the formation of the 4-bromobenzoyl cation and a pyridin-2-ylmethyl radical.

Alpha-Cleavage (Pathway B): Cleavage of the bond between the carbonyl carbon and the bromophenyl ring yields a C₈H₇NO⁺˙ ion and a bromophenyl radical.

Further Fragmentation: The primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the 4-bromobenzoyl cation to form the 4-bromophenyl cation.

| m/z (Predicted) | Ion Formula | Proposed Identity / Origin |

|---|---|---|

| 274.9946 | [C₁₃H₁₀⁷⁹BrNO]⁺ | Molecular Ion [M]⁺ |

| 276.0019 | [C₁₃H₁₁⁷⁹BrNO]⁺ | Protonated Molecule [M+H]⁺ |

| 182.9494 | [C₇H₄⁷⁹BrO]⁺ | 4-Bromobenzoyl cation (from Pathway A) |

| 154.9389 | [C₆H₄⁷⁹Br]⁺ | 4-Bromophenyl cation (loss of CO from m/z 182.9) |

| 92.0495 | [C₆H₆N]⁺ | Pyridin-2-ylmethyl cation (from Pathway A) |

Note: m/z values are calculated for the monoisotopic mass and will show a +2 peak for bromine-containing fragments.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Functional Group Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. These complementary methods are sensitive to molecular conformation and intermolecular interactions.

For this compound, the IR and Raman spectra would be dominated by characteristic vibrations of the ketone, bromophenyl, and pyridine moieties.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum, typically between 1680 and 1700 cm⁻¹, characteristic of an aryl ketone. The exact position of this band is sensitive to the electronic environment and any intermolecular interactions, such as hydrogen bonding, which would cause a shift to a lower wavenumber.

Aromatic Vibrations: The bromophenyl and pyridine rings will exhibit a series of characteristic bands. C=C stretching vibrations within the rings typically appear in the 1400-1610 cm⁻¹ region. C-H stretching vibrations above 3000 cm⁻¹ and out-of-plane C-H bending between 700 and 900 cm⁻¹ are also expected. The substitution pattern on the benzene (B151609) ring (para-substitution) can be confirmed by a characteristic absorption pattern in the C-H bending region.

C-Br Stretch: A band corresponding to the C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Pyridine Ring Modes: The pyridine ring has characteristic "ring breathing" modes, which are often strong in the Raman spectrum, appearing around 990-1030 cm⁻¹.

Conformational changes, such as rotation around the C-C single bonds, would lead to subtle shifts in the vibrational frequencies and changes in band intensities, particularly in the fingerprint region (below 1500 cm⁻¹). Intermolecular interactions, like the formation of C-H⋯O or C-H⋯N hydrogen bonds in the solid state, would perturb the vibrational modes of the involved groups, most notably causing a red-shift (lowering of frequency) and broadening of the C=O stretching band.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 | Medium | Medium |

| C=O Stretch | 1680 - 1700 | Strong | Medium |

| Aromatic C=C Stretch | 1400 - 1610 | Medium-Strong | Strong |

| Pyridine Ring Breathing | 990 - 1030 | Medium | Strong |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |

| C-Br Stretch | 500 - 650 | Medium | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited State Properties

Electronic spectroscopy provides critical information about the electronic transitions within a molecule, shedding light on its electronic structure and excited-state properties. The UV-Vis absorption spectrum of this compound is expected to be characterized by absorptions arising from its constituent chromophores: the 4-bromobenzoyl group and the pyridine ring.

The primary electronic transitions anticipated are:

π→π Transitions:* These high-intensity absorptions arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic systems. The conjugated system of the bromophenyl ketone is expected to produce a strong absorption band, likely in the 250-290 nm range. The pyridine ring will also contribute its own π→π* transitions.

n→π Transitions:* This transition involves promoting a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. These transitions are typically lower in energy and intensity compared to π→π* transitions and would be expected to appear as a weaker shoulder or a distinct band at longer wavelengths, possibly above 300 nm.

The emission properties (fluorescence and phosphorescence) of the molecule upon excitation are governed by the competition between radiative and non-radiative decay pathways from the excited state. For many aromatic ketones, fluorescence is often inefficient due to rapid intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). Furthermore, the presence of the heavy bromine atom in this compound is expected to enhance the rate of ISC via the "heavy-atom effect." This would significantly quench any potential fluorescence and promote phosphorescence, which is emission from the triplet state. Therefore, the compound may exhibit weak or negligible fluorescence at room temperature but could be phosphorescent at low temperatures in a rigid matrix.

| Transition | Chromophore | Predicted λmax Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π→π | 4-Bromobenzoyl system | 250 - 290 | High (>10,000 M⁻¹cm⁻¹) |

| π→π | Pyridine ring | 240 - 270 | Medium (~2,000 - 5,000 M⁻¹cm⁻¹) |

| n→π* | Carbonyl group (C=O) | 300 - 340 | Low (<500 M⁻¹cm⁻¹) |

Computational and Theoretical Investigations on 1 4 Bromophenyl 2 Pyridin 2 Yl Ethan 1 One

Quantum Chemical Calculations (e.g., DFT, Ab initio)

Quantum chemical calculations are foundational to modern computational chemistry, enabling the prediction of a wide array of molecular properties from first principles. mdpi.com Methods like Density Functional Theory (DFT) and ab initio calculations solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy. nih.gov For 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one, DFT, particularly using hybrid functionals like B3LYP with Pople-style basis sets (e.g., 6-311++G(d,p)), offers a balance of computational cost and accuracy for investigating its properties. nih.govresearchgate.netresearchgate.net

The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals that govern chemical reactivity and electronic transitions. semanticscholar.org

The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate an electron, making it the primary site for electrophilic attack. semanticscholar.org For this compound, the HOMO is expected to be distributed across the electron-rich aromatic systems—the bromophenyl and pyridinyl rings.

The LUMO, conversely, represents the region most susceptible to accepting an electron and is the likely site for nucleophilic attack. semanticscholar.org In this molecule, the LUMO is anticipated to be localized on the π* orbital of the carbonyl group (C=O) and extending into the adjacent aromatic rings due to conjugation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. semanticscholar.orgirjweb.com A smaller gap suggests that the molecule is more easily excitable and thus more chemically reactive. semanticscholar.org DFT calculations would provide precise energy values for these orbitals and a quantitative measure of the energy gap, which is instrumental in predicting the molecule's behavior in charge-transfer interactions. irjweb.comresearchgate.net

| Molecular Orbital | Expected Primary Character | Role in Reactivity |

|---|---|---|

| HOMO | π-orbitals of Bromophenyl and Pyridinyl rings | Electron donation; site for electrophilic attack |

| LUMO | π*-orbital of the Carbonyl (C=O) group | Electron acceptance; site for nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and electronic transition energy |

Computational methods are highly effective at predicting spectroscopic data, which can be used to validate experimental findings or to assign spectral features. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.netscielo.org.za For this compound, calculations would predict distinct signals for the protons and carbons in the bromophenyl and pyridinyl rings, as well as the methylene (B1212753) (-CH₂-) and carbonyl (C=O) groups, aiding in the complete spectral assignment.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum. researchgate.netscielo.org.za The primary electronic transitions for this molecule would likely be π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl group's non-bonding electrons.

IR/Raman Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. arxiv.org These theoretical frequencies, often scaled to correct for anharmonicity and basis set limitations, correspond to the peaks observed in experimental IR and Raman spectra. researchgate.net This allows for the precise assignment of vibrational modes, such as the characteristic C=O stretch of the ketone, the C-Br stretch, and the various C-H and C=C/C=N stretching and bending modes of the aromatic rings.

| Spectroscopy Type | Key Structural Feature | Expected Spectral Region / Signal Type |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | ~190-200 ppm (downfield) |

| ¹H NMR | Methylene Protons (-CH₂-) | Singlet, ~4.0-4.5 ppm |

| IR | Carbonyl Stretch (νC=O) | Strong absorption, ~1680-1700 cm⁻¹ |

| UV-Vis | π → π* transitions | Strong absorption bands in the UV region |

Molecules with rotatable single bonds exist as an ensemble of different spatial arrangements known as conformers. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them. For this compound, the most significant conformational flexibility arises from rotation around the C-C single bond connecting the carbonyl group and the methylene bridge.

A potential energy surface (PES) scan can be performed computationally by systematically rotating this dihedral angle (e.g., O=C-C-C(pyridine)) in small increments (e.g., 10-15 degrees) and optimizing the rest of the molecular geometry at each step. researchgate.netq-chem.com This process maps out the energy profile of the rotation, revealing the low-energy staggered conformations and high-energy eclipsed conformations. The conformer with the lowest energy is identified as the global minimum, representing the most probable structure of the molecule in the ground state. mdpi.com

Beyond frontier orbital analysis, other DFT-based descriptors can provide a more detailed picture of chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface. It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). scielo.org.mxymerdigital.com For this compound, the MEP would show negative potential around the electronegative oxygen of the carbonyl group and the nitrogen of the pyridine (B92270) ring, indicating these as likely sites for electrophilic attack or hydrogen bonding. ymerdigital.com

Fukui Functions: Fukui functions provide a more quantitative measure of site-specific reactivity. nih.govfaccts.de By analyzing the change in electron density as an electron is added or removed, condensed Fukui functions can predict the most likely sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). faccts.de This allows for a precise ranking of the reactivity of different atoms within the molecule.

| Reactivity Index | Predicted Site for Electrophilic Attack | Predicted Site for Nucleophilic Attack |

|---|---|---|

| MEP | Regions of negative potential (Carbonyl Oxygen, Pyridine Nitrogen) | Regions of positive potential (Carbonyl Carbon, Aromatic Protons) |

| Fukui Function (f-) | Atom(s) with the highest f- value | Atom(s) with the highest f+ value (likely Carbonyl Carbon) |

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects

While quantum chemical calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. tandfonline.com MD simulations use classical mechanics force fields to calculate the forces between atoms and integrate Newton's equations of motion. nih.gov

For this compound, an MD simulation in a solvent like water or methanol (B129727) would reveal its dynamic conformational behavior. aip.org It would show how the molecule transitions between different low-energy conformations and how these dynamics are influenced by interactions with the surrounding solvent molecules. aip.orgacs.org Furthermore, MD is crucial for studying solvation effects, such as the formation of hydrogen bonds between the molecule's carbonyl oxygen or pyridine nitrogen and the solvent, which can significantly impact its structure and reactivity. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. mdpi.comsumitomo-chem.co.jp By mapping the potential energy surface that connects reactants to products, chemists can identify intermediates and, crucially, transition states—the high-energy saddle points that represent the barrier to a reaction. github.iofiveable.me

For this compound, a reaction such as the reduction of the ketone to an alcohol could be studied. DFT calculations would be used to:

Optimize the geometries of the reactant (ketone), the product (alcohol), and any proposed intermediates.

Locate the transition state structure connecting the reactant and product.

This process provides a step-by-step understanding of the bond-breaking and bond-forming events, offering insights into the reaction's feasibility and kinetics that are often difficult to obtain experimentally. fossee.in

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction pathway. rowansci.com Computational chemistry provides tools to locate these unstable structures. For a reaction involving this compound, theoretical calculations would first involve optimizing the geometries of the reactants and products. Following this, various computational methods can be used to locate the transition state structure connecting them.

Once a proposed transition state is located, its validity must be confirmed. This is accomplished through Intrinsic Reaction Coordinate (IRC) analysis. rowansci.commissouri.edu An IRC calculation maps the minimum energy path on the potential energy surface leading downhill from the transition state to the corresponding reactant and product. rowansci.com This ensures that the identified transition state is the correct one for the reaction under investigation. The process involves starting from the optimized TS geometry and stepping in both forward and backward directions along the reaction coordinate. rowansci.com A smooth path from the transition state to the expected reactant and product confirms the nature of the transition state and provides a detailed picture of the geometric changes occurring throughout the reaction. missouri.edu

For a hypothetical reaction involving this compound, the IRC analysis would yield an energy profile similar to the one illustrated below.

| Reaction Coordinate | Relative Energy (kcal/mol) | Key Structural Changes |

| -2.0 | 0.0 | Reactant Complex |

| -1.0 | 10.5 | Approach Phase |

| 0.0 | 25.0 | Transition State (TS) |

| 1.0 | 5.2 | Product Formation |

| 2.0 | 2.5 | Product Complex |

This is an illustrative table representing typical data from an IRC analysis.

Kinetic and Thermodynamic Parameter Prediction

Computational chemistry is also instrumental in predicting the kinetic and thermodynamic parameters of a reaction. By calculating the Gibbs free energies (ΔG) of the reactants, transition state, and products, the feasibility and rate of a reaction can be estimated. mdpi.com

Kinetic control is determined by the activation energy (ΔG‡), which is the difference in Gibbs free energy between the reactants and the transition state. A lower activation energy implies a faster reaction rate. These calculations allow chemists to predict whether a reaction is likely to occur under specific conditions and which products are favored.

For a theoretical reaction of this compound, the predicted parameters might be summarized as follows:

| Parameter | Calculated Value (kcal/mol) | Implication |

| Activation Energy (ΔG‡) | 25.0 | Determines reaction rate |

| Enthalpy of Reaction (ΔH) | -15.0 | Exothermic/Endothermic nature |

| Gibbs Free Energy of Reaction (ΔG) | -20.0 | Spontaneity of the reaction |

This is a representative table of predicted kinetic and thermodynamic parameters.

Nonlinear Optical (NLO) Properties from Theoretical Calculations

Molecules with potential for nonlinear optical (NLO) applications are of great interest for use in modern optoelectronic technologies. ripublication.com Theoretical calculations, particularly using Density Functional Theory (DFT), are a crucial first step in screening candidate molecules like this compound for NLO properties. researchgate.net

The NLO response of a molecule is governed by how its electron cloud responds to an external electric field. Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. nih.govresearchgate.net A large hyperpolarizability value is indicative of a significant NLO response. ripublication.com

These properties are strongly related to the molecule's electronic structure, particularly the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A smaller HOMO-LUMO gap generally correlates with higher polarizability and, consequently, a more substantial NLO effect. nih.gov Chalcone derivatives, which share a structural motif with the target compound, are known to be promising candidates for NLO applications due to their extended π-conjugated systems that facilitate intramolecular charge transfer. ripublication.com

Theoretical calculations for this compound would provide the following types of data:

| Parameter | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap (ΔE) | 4.4 | eV |

| Dipole Moment (μ) | 3.2 | Debye |

| Mean Polarizability (α) | 250.5 | a.u. |

| First Hyperpolarizability (β) | 1200.0 | a.u. |

This table contains representative theoretical NLO data for a molecule of this type.

Chemical Reactivity and Mechanistic Investigations of 1 4 Bromophenyl 2 Pyridin 2 Yl Ethan 1 One

Reactions at the Ketone Carbonyl Moiety

The ketone group, positioned between a 4-bromophenyl ring and a methylene (B1212753) bridge connected to a pyridine (B92270) ring, is a focal point for a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the adjacent aromatic systems.

The carbonyl carbon of 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one is electrophilic and susceptible to attack by nucleophiles. This includes reactions with hydride reagents, leading to reduction, and other nucleophiles, resulting in addition products.

Reductions: The reduction of the ketone to a secondary alcohol, 1-(4-bromophenyl)-2-(pyridin-2-yl)ethan-1-ol, is a fundamental transformation. This is typically achieved using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose, selectively reducing ketones in the presence of less reactive functional groups. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

| Reagent | Product | Typical Conditions |

| Sodium borohydride (NaBH₄) | 1-(4-bromophenyl)-2-(pyridin-2-yl)ethan-1-ol | Methanol (B129727) or Ethanol, Room Temperature |

| Lithium aluminum hydride (LiAlH₄) | 1-(4-bromophenyl)-2-(pyridin-2-yl)ethan-1-ol | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup |

Nucleophilic Additions: Beyond reduction, the carbonyl group can undergo addition reactions with a range of nucleophiles. In a study of the closely related compound 2-benzoylpyridine, copper(II) ions were shown to facilitate the nucleophilic addition of a methoxide (B1231860) ion (MeO⁻) to the carbonyl carbon. researchgate.net This suggests that the carbonyl group in this compound would be similarly susceptible to attack by strong nucleophiles, a reactivity that can be enhanced by the coordination of a Lewis acid to the carbonyl oxygen or the nearby pyridine nitrogen.

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. This keto-enol tautomerism involves the migration of a proton from the α-carbon (the methylene bridge) to the carbonyl oxygen, with a concurrent shift of the π-electrons.

The equilibrium position is highly dependent on the solvent and structural factors. For the parent compound, 2-phenacylpyridine, detailed studies in aqueous solution have quantified this equilibrium. The tautomeric constant (KT), defined as the ratio of the enol concentration to the keto concentration, provides insight into the relative stability of the two forms.

| Tautomeric Form | Equilibrium Constant (KT = [enol]/[keto]) | pKT (-log KT) |

| Keto-Enol | 0.01 | 2.0 |

Data from a study on 2-phenacylpyridines. rsc.org

A pKT value of 2.0 indicates that the keto form is favored over the enol form by a factor of 100 in an aqueous solution. rsc.org The enol form is stabilized by conjugation of the carbon-carbon double bond with both the pyridine and phenyl rings. In non-polar solvents, the enol content for 2-phenacylpyridine is known to be unusually large, driven by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the pyridine nitrogen atom. rsc.org The presence of the bromo-substituent on the phenyl ring in this compound is expected to have a minor electronic influence on this equilibrium compared to the parent compound.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring confers basic and nucleophilic properties, enabling protonation, alkylation, oxidation, and coordination to metal ions.

The pyridine nitrogen can accept a proton from an acid, forming a pyridinium (B92312) salt. The basicity of this nitrogen is a critical parameter, typically expressed by the pKₐ of its conjugate acid. The presence of the electron-withdrawing 2-phenacyl group significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

| Compound | pKₐ of Conjugate Acid |

| Pyridine | 5.2 |

| 2-Acetylpyridine (B122185) | 2.52 |

| 2-Phenacylpyrazine | 0.40 |

Data compiled from various sources. rsc.orgumass.edu

The nucleophilic character of the pyridine nitrogen allows it to react with electrophiles such as alkyl halides and oxidizing agents.

N-Alkylation: This reaction involves the attack of the nitrogen lone pair on an alkyl halide (e.g., methyl iodide), leading to the formation of a quaternary N-alkylpyridinium salt. This transformation introduces a permanent positive charge on the pyridine ring, significantly altering the molecule's electronic properties and solubility.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide group alters the reactivity of the pyridine ring, making it more susceptible to certain substitution reactions. semanticscholar.org

| Reaction Type | Typical Reagent | Product Structure |

| N-Alkylation | Methyl Iodide (CH₃I) | N-methylpyridinium iodide salt |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) | Pyridine-N-oxide derivative |

The structure of this compound, featuring a pyridine nitrogen and a carbonyl oxygen separated by a two-atom bridge, makes it an excellent candidate to act as a bidentate chelating ligand for metal ions.

Upon coordination, the ligand can form a stable five-membered chelate ring with a metal center through the nitrogen and oxygen atoms (an N,O-coordination mode). This chelating behavior is well-documented for analogous 2-acylpyridine ligands. researchgate.net The formation of such complexes can significantly alter the chemical reactivity of the ligand, for instance, by enhancing the electrophilicity of the carbonyl carbon. researchgate.net A wide range of transition metals are known to form stable complexes with such ligands.

| Metal Ion | Expected Complex Geometry (Typical) | Potential Application |

| Copper(II) | Square planar or distorted octahedral | Catalysis, materials science nih.govmdpi.comrsc.org |

| Palladium(II) | Square planar | Catalysis, medicinal chemistry mdpi.comrsc.orgresearchgate.net |

| Platinum(II) | Square planar | Anticancer agents |

| Ruthenium(II) | Octahedral | Photochemistry, catalysis |

| Iron(II) | Octahedral | Spin-crossover materials |

This coordination ability is a cornerstone of the rich chemistry of 2-acylpyridines, enabling their use in the construction of complex supramolecular architectures and as components in catalytic systems.

Reactions Involving the Bromophenyl Group

The presence of a bromine atom on the phenyl ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions and a potential candidate for nucleophilic aromatic substitution under specific conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira), or migratory insertion (for Heck), and reductive elimination. fiveable.me The Buchwald-Hartwig amination follows a similar cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 4-position of the phenyl ring. The reaction is typically carried out using a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base. mdpi.com The presence of the pyridine ring in the substrate may influence the catalytic activity, potentially through coordination to the palladium center. mdpi.com

A typical reaction would involve treating this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand, and a base such as Na₂CO₃, K₂CO₃, or K₃PO₄ in a suitable solvent system like toluene, dioxane, or DMF, often with the addition of water. mdpi.comnih.govnih.gov

Interactive Data Table: Illustrative Suzuki-Miyaura Coupling Conditions

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 85-95 |

Note: This table represents typical conditions and expected yields for Suzuki-Miyaura reactions on similar aryl bromide substrates and is for illustrative purposes.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction would allow for the introduction of a vinyl group at the 4-position of the phenyl ring of this compound. The reaction is typically catalyzed by palladium complexes such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), with a base like triethylamine (B128534) or potassium carbonate. wikipedia.orgorganic-chemistry.org The regioselectivity of the Heck reaction is influenced by the substitution pattern of the alkene, with the aryl group generally adding to the less substituted carbon. pearson.com

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction would enable the formation of a carbon-carbon bond between the bromophenyl group of the title compound and an alkyne, leading to the synthesis of diarylacetylene derivatives. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base such as triethylamine or diisopropylamine, which also often serves as the solvent. libretexts.orgnrochemistry.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction would allow for the introduction of primary or secondary amines at the 4-position of the phenyl ring of this compound. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). libretexts.orgacsgcipr.org The choice of ligand is crucial for the success of the reaction and depends on the nature of the amine and the aryl halide. researchgate.net

Interactive Data Table: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | Biaryl or alkyl-aryl |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) salt, Amine base | Aryl-alkyne |

Nucleophilic aromatic substitution (SNAr) is generally challenging for aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. lumenlearning.comlibretexts.org The carbonyl group in this compound is an electron-withdrawing group, but it is not typically sufficient to activate the ring for SNAr reactions under standard conditions. The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. pressbooks.pub For SNAr to occur on the bromophenyl ring of the title compound, harsh reaction conditions or the presence of a strong nucleophile would likely be necessary. The reaction is generally not as facile as the palladium-catalyzed cross-coupling reactions for functionalizing the aryl bromide. acsgcipr.org

Reactions at the Ethane (B1197151) Linker

The ethane linker in this compound is a methylene group (-CH₂-) positioned between a carbonyl group and a pyridine ring. The hydrogen atoms on this methylene group are acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the pyridine ring. This acidity allows for deprotonation by a suitable base to form an enolate or a related carbanionic species. This reactive intermediate can then participate in various reactions, such as alkylation, aldol (B89426) condensation, and other carbon-carbon bond-forming reactions. For instance, treatment with a base like lithium diisopropylamide (LDA) followed by the addition of an electrophile (e.g., an alkyl halide) would result in the substitution of one of the methylene hydrogens.

Kinetic and Mechanistic Studies of Key Transformations

Detailed kinetic and mechanistic studies specifically on the reactions of this compound are not extensively reported in the literature. However, the mechanisms of the palladium-catalyzed cross-coupling reactions it undergoes are well-established for similar substrates.

The catalytic cycle of these reactions generally begins with the oxidative addition of the aryl bromide to a palladium(0) complex, which is often the rate-determining step. libretexts.org This is followed by either transmetalation with an organoboron reagent (Suzuki-Miyaura), migratory insertion of an alkene (Heck), or transmetalation with a copper acetylide (Sonogashira). The cycle concludes with reductive elimination, which forms the final product and regenerates the palladium(0) catalyst. wikipedia.orgnrochemistry.com

The presence of the pyridyl group in this compound could potentially influence the reaction kinetics and mechanism. The nitrogen atom of the pyridine ring can coordinate to the palladium center, which may affect the stability of catalytic intermediates and the rates of the individual steps in the catalytic cycle. mdpi.com In some cases, such coordination can lead to catalyst inhibition or alternative reaction pathways, such as the hydrolysis of imine linkages in related systems. nih.gov Mechanistic investigations combining kinetic analysis, spectroscopic studies of intermediates, and computational modeling would be necessary to fully elucidate the specific pathways for this particular substrate. nih.govrsc.org

Derivatization and Functionalization Strategies Based on 1 4 Bromophenyl 2 Pyridin 2 Yl Ethan 1 One

Synthesis of Libraries of Analogues and Derivatives

The creation of compound libraries from a core scaffold like 1-(4-bromophenyl)-2-(pyridin-2-yl)ethan-1-one is a cornerstone of modern drug discovery. By systematically altering different parts of the molecule, researchers can rapidly generate a diverse set of analogues for biological screening. The strategic locations for modification on this scaffold allow for the creation of several focused libraries.

One common approach involves leveraging the reactivity of the 4-bromophenyl group. This aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast number of aryl, heteroaryl, or alkyl groups. A second diversification point is the pyridine (B92270) ring, where substitutions can modulate the electronic and steric properties of the molecule. Finally, the ketone and the adjacent methylene (B1212753) bridge can be transformed into various other functional groups.

Research on analogous scaffolds, such as aryl-guanidine derivatives, demonstrates the power of this library-based approach. For instance, a screening of low molecular weight compounds identified 1-(6-phenylpyridin-2-yl)guanidine as a hit compound, which then served as the starting point for the synthesis of numerous derivatives, homologues, and mimetics to study its inhibitory activity against Mitogen- and Stress-Activated Kinase 1 (MSK1). mdpi.com This highlights how a single core structure can be elaborated into a library of candidates with refined biological activity.

| Library Type | Core Scaffold | Diversification Strategy | Potential Functional Groups Introduced |

|---|---|---|---|

| Bi-aryl Library | This compound | Suzuki-Miyaura Coupling | Substituted phenyls, naphthyls, pyridines, thiophenes |

| Aryl-Amine Library | This compound | Buchwald-Hartwig Amination | Primary/secondary alkylamines, anilines, indoles |

| Pyridine-Substituted Library | 2-Phenacylpyridine analogue | Reissert–Henze-type reactions | Alkoxy, amide groups at the 6-position |

| Linker-Modified Library | This compound | Ketone reduction followed by etherification/esterification | Alcohols, ethers, esters |

Modification of the Pyridine Moiety

The pyridine ring is a key component of the scaffold, influencing its solubility, basicity, and ability to coordinate with biological targets. Several strategies exist for its modification.

One effective method involves the synthesis of substituted 2-phenacylpyridines. Research has shown that 2-(phenylethynyl)pyridine can be oxidized to an N-oxide, which then cyclizes to form an isoxazolo[2,3-a]pyridinium salt. rsc.org This intermediate readily undergoes Reissert–Henze-type reactions with nucleophiles like alcohols or acetonitrile (B52724) in the presence of a base. rsc.org This process introduces substituents, such as alkoxy or amide groups, specifically at the 6-position of the pyridine ring, a site that is often difficult to functionalize directly. rsc.org

Another advanced strategy for modifying the pyridine core is skeletal editing. This transformative approach allows for the conversion of the pyridine ring into an entirely different carbocyclic framework. nih.gov For example, N-activated pyridinium (B92312) salts can undergo ring-opening upon treatment with a nucleophile, and the resulting intermediate can be trapped with an electrophile like the Vilsmeier reagent. nih.gov This cascade reaction can convert pyridines into arene-1,3-dialdehydes, fundamentally altering the molecular architecture. nih.gov Although complex, this strategy offers a powerful tool for creating novel molecular scaffolds from a common pyridine precursor.

| Reaction Type | Starting Material Analogue | Reagents | Position of Modification | Functional Group Introduced |

|---|---|---|---|---|

| Reissert–Henze-type Reaction | Isoxazolo[2,3-a]pyridinium salt | Alcohol, Base | C6-position | Alkoxy (-OR) |

| Reissert–Henze-type Reaction | Isoxazolo[2,3-a]pyridinium salt | Acetonitrile, Base | C6-position | Amide (-CONH2) |

| Skeletal Editing | 3-Arylpyridinium salt | Pyrrolidine, Vilsmeier reagent | Ring conversion | Transforms pyridine to arene-1,3-dialdehyde |

Modification of the Bromophenyl Moiety

The bromine atom on the phenyl ring is the most versatile functional handle on the molecule for derivatization. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. The reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This reaction is highly robust and tolerates a wide range of functional groups, making it ideal for late-stage diversification. By using different aryl or heteroaryl boronic acids, a vast library of biaryl analogues can be synthesized from the parent compound. mdpi.com Studies on the Suzuki-Miyaura coupling of 4-bromoacetophenone, a close analogue, have been extensively optimized, demonstrating high conversion rates with various catalysts and bases. ikm.org.my

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It has become a go-to method for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.org The reaction scope is broad, accommodating a wide variety of amines, from simple alkylamines to complex heterocyclic structures. organic-chemistry.org This allows for the introduction of diverse amine functionalities that can modulate the compound's polarity, hydrogen-bonding capacity, and biological activity.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand | Typical Base |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Carbon-Carbon (Aryl-Aryl) | Pd(PPh3)4, PEPPSI-IPr | K3PO4, Na2CO3 |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Carbon-Nitrogen (Aryl-Amine) | Pd(OAc)2 / XPhos, RuPhos | NaO-t-Bu, Cs2CO3 |

| Heck Coupling | Alkene | Carbon-Carbon (Aryl-Vinyl) | Pd(OAc)2 / P(o-tol)3 | Et3N |

| Sonogashira Coupling | Terminal Alkyne | Carbon-Carbon (Aryl-Alkynyl) | PdCl2(PPh3)2 / CuI | Et3N, Piperidine |

Derivatization at the Ketone and Ethane (B1197151) Linker

The carbonyl group and the adjacent α-methylene bridge (ethane linker) provide additional opportunities for functionalization, allowing for modifications to the core structure and polarity of the molecule.

Derivatization of the Ketone Group: The ketone functionality is reactive towards a range of nucleophiles.

Reduction: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This transformation introduces a chiral center and a hydrogen bond donor/acceptor group, which can significantly impact biological activity. Catalytic enantioselective reduction methods can be employed to produce specific stereoisomers. wikipedia.org

Condensation Reactions: The ketone can react with primary amines to form imines (Schiff bases) or with reagents like hydroxylamine (B1172632) and hydrazine (B178648) to form oximes and hydrazones, respectively. These derivatives can serve as intermediates for further transformations or as final products themselves.

Derivatization of the Ethane Linker: The methylene protons located between the carbonyl group and the pyridine ring (α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile that can participate in various bond-forming reactions.

Mannich Reaction: This is a three-component reaction involving the enolizable ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgchemistrysteps.com The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the enolate of the ketone. chemistrysteps.com This results in the introduction of an aminomethyl group at the α-position, yielding a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org This reaction is a powerful tool for adding complexity and introducing a basic nitrogen atom, which is often desirable for pharmaceutical applications. nih.gov

α-Alkylation/Acylation: The enolate can also be reacted with other electrophiles, such as alkyl halides or acyl chlorides, to introduce alkyl or acyl groups at the α-carbon, further expanding the structural diversity of the derivatives.

| Reactive Site | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Ketone (C=O) | Reduction | NaBH4 or H2/Catalyst | Secondary Alcohol (-CH(OH)-) |

| Ketone (C=O) | Reductive Amination | Amine (R-NH2), NaBH3CN | Secondary Amine (-CH(NHR)-) |

| Ketone (C=O) | Wittig Reaction | Phosphonium Ylide (Ph3P=CHR) | Alkene (-C(=CHR)-) |

| Ethane Linker (α-CH2) | Mannich Reaction | Formaldehyde, Amine (R2NH) | β-Amino Ketone (-CH(CH2NR2)-) |

| Ethane Linker (α-CH2) | Alkylation | Base (e.g., LDA), Alkyl Halide (R-X) | α-Alkylated Ketone (-CH(R)-) |

Coordination Chemistry and Metal Complexation of 1 4 Bromophenyl 2 Pyridin 2 Yl Ethan 1 One

Ligand Design Principles and Coordination Motifs

The design of 1-(4-bromophenyl)-2-(pyridin-2-yl)ethan-1-one as a ligand is predicated on the presence of key functional groups that can effectively coordinate to metal centers. The pyridine (B92270) ring, with its nitrogen atom, provides a strong coordination site. The lone pair of electrons on the nitrogen atom can be readily donated to a metal ion, forming a stable coordinate bond. The pyridinone scaffold, in general, is a versatile ligand in coordination chemistry, capable of binding to various metal centers. mdpi.com

The ethanone (B97240) bridge connecting the pyridine and bromophenyl rings introduces a degree of flexibility, allowing the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. This flexibility can influence the coordination number and geometry of the resulting metal complex.

The primary coordination motif for this ligand is expected to be as a monodentate ligand through the pyridine nitrogen. However, depending on the reaction conditions and the nature of the metal ion, bidentate chelation involving the carbonyl oxygen and the pyridine nitrogen could be possible, forming a stable five-membered chelate ring. The presence of the bromine atom on the phenyl ring also introduces the possibility of halogen bonding and other non-covalent interactions which can influence the supramolecular assembly of the metal complexes. mdpi.commdpi.com

The coordination motifs of pyridonate ligands are known to be highly susceptible to the local environment, including the metal ion, coordination number, and the nature of neighboring ligands. researchgate.net

| Feature | Role in Coordination | Potential Coordination Modes |

| Pyridine Nitrogen | Primary coordination site (Lewis base) | Monodentate |

| Carbonyl Oxygen | Potential secondary coordination site | Bidentate (with pyridine N) |

| Bromophenyl Group | Influences electronic properties and steric hindrance | Non-covalent interactions (halogen bonding) |

| Ethanone Bridge | Provides conformational flexibility | Allows for various chelate ring conformations |

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved through various established methods. A common approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial as it can influence the solubility of the reactants and the stability of the resulting complex.

For instance, the synthesis of palladium(II) complexes with related pyridine-based ligands has been successfully carried out in solvents like dichloromethane. jscimedcentral.com Similarly, the synthesis of nickel(II), copper(I), and silver(I) complexes with pyridine has been achieved in ethanolic solutions. jscimedcentral.com The reaction temperature and time are also critical parameters that need to be optimized to obtain high yields of the desired complex.

Once synthesized, the characterization of these metal complexes is essential to determine their structure and properties. Various spectroscopic techniques are employed for this purpose.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the complex. The coordination of the ligand to a metal ion typically results in a shift in the absorption bands of the ligand (a chromophore) and the appearance of new bands corresponding to d-d transitions in the metal center or charge transfer transitions between the metal and the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the complex and to determine the mode of coordination. A shift in the stretching frequency of the C=O and C=N bonds upon complexation can confirm the involvement of the carbonyl oxygen and pyridine nitrogen in coordination.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic complexes), EPR spectroscopy is a powerful tool to study the electronic structure and the environment of the metal ion.

Magnetic Susceptibility: This measurement helps in determining the number of unpaired electrons in the metal center, which in turn provides information about its oxidation state and coordination geometry.

| Spectroscopic Technique | Information Obtained | Expected Observations for this compound Complexes |

| UV-Vis | Electronic transitions | Shift in ligand-based π-π* transitions; Appearance of d-d and MLCT/LMCT bands |

| IR | Vibrational modes of functional groups | Shift in ν(C=O) and ν(C=N) frequencies upon coordination |

| EPR | Electronic environment of paramagnetic centers | Hyperfine splitting patterns indicative of the metal ion and coordinating atoms |

| Magnetic Susceptibility | Number of unpaired electrons | Values consistent with the predicted spin state of the metal ion |

For a complex of this compound, X-ray crystallography would reveal whether the ligand acts as a monodentate or bidentate chelator. It would also provide insights into the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking. While no crystal structures for complexes of this specific ligand are currently reported, analysis of related structures provides valuable insights. For example, the crystal structure of a related bromophenyl-containing compound revealed the importance of C-H···O, C-H···N, and Br···H interactions in the crystal packing. nih.gov

Chelation and Non-Covalent Interactions within Metal Complexes

Chelation, the formation of a ring structure by the coordination of a multidentate ligand to a metal ion, can significantly enhance the stability of a metal complex. In the case of this compound, the potential for bidentate chelation through the pyridine nitrogen and the carbonyl oxygen to form a five-membered ring is a key aspect of its coordination chemistry.

Beyond the primary coordination bonds, non-covalent interactions play a crucial role in the structure and properties of metal complexes. colby.edu These interactions, although weaker than covalent bonds, can influence the crystal packing, solubility, and even the catalytic activity of the complexes. For complexes of this compound, several types of non-covalent interactions are anticipated:

Hydrogen Bonding: The presence of C-H bonds in the ligand can lead to the formation of C-H···X hydrogen bonds (where X can be an anion or a solvent molecule).

π-π Stacking: The aromatic pyridine and bromophenyl rings can engage in π-π stacking interactions, which can contribute to the stability of the crystal lattice.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis bases. mdpi.com

Metal-π Interactions: The interaction between the metal center and the π-system of the aromatic rings can also occur. mdpi.com

The Hirshfeld surface analysis of a structurally similar compound, 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, indicated that H···H, N···H, C···H, Br···H, and O···H interactions are the most important contributions to the crystal packing. nih.gov

Potential Applications in Homogeneous and Heterogeneous Catalysis (Mechanistic Aspects)

Transition metal complexes are widely used as catalysts in a variety of organic transformations. The metal complexes of this compound hold potential for applications in both homogeneous and heterogeneous catalysis. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine or phenyl rings, which in turn can influence the catalytic activity and selectivity of the metal complex.

Potential catalytic applications include:

Cross-Coupling Reactions: Palladium complexes of pyridine-containing ligands are well-known catalysts for Suzuki, Heck, and Sonogashira cross-coupling reactions. The bromophenyl group in the ligand could potentially participate in or influence these reactions.

Oxidation and Reduction Reactions: Metal complexes can act as catalysts for oxidation and reduction reactions. The nature of the metal center and the ligand environment determines the catalytic efficiency.

Hydroboration of Alkynes: Iron complexes with pyridine-containing ligands have shown catalytic activity in the hydroboration of alkynes. nih.gov

The mechanism of catalysis would depend on the specific reaction and the metal center. In general, the catalytic cycle would involve the coordination of the substrate to the metal center, followed by a series of steps such as oxidative addition, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst. The ligand plays a crucial role in stabilizing the metal center in different oxidation states and in controlling the stereochemistry of the reaction.

Advanced Analytical Method Development for 1 4 Bromophenyl 2 Pyridin 2 Yl Ethan 1 One and Its Derivatives

Chromatographic Separations with Advanced Detectors (e.g., LC-MS/MS, GC-MS/MS, CE)

Chromatographic techniques are paramount for the separation and quantification of complex mixtures. For a compound such as 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one, hyphenated techniques that couple chromatography with mass spectrometry are expected to provide the necessary selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase liquid chromatography (RPLC) approach would be suitable, likely employing a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization efficiency.

Due to the poor ionization efficiency of the neutral carbonyl group, derivatization can be employed to improve sensitivity. mdpi.com Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the ketone to form a stable hydrazone, which can be readily ionized. mdpi.comepa.govlongdom.org In the absence of derivatization, electrospray ionization (ESI) in positive mode would likely be used, targeting the protonation of the pyridine (B92270) nitrogen.

Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity for quantification. This involves selecting the precursor ion (the protonated molecule) and monitoring specific product ions after collision-induced dissociation.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For volatile and thermally stable derivatives of the target compound, GC-MS/MS offers high chromatographic resolution. While the parent compound may have limited volatility, derivatization of the ketone group could facilitate GC analysis. The use of a high-resolution capillary column, such as one with a 5% phenyl-polymethylsiloxane stationary phase, would be appropriate for separating the analyte from matrix components. mdpi.commdpi.com Electron impact (EI) ionization would likely produce a characteristic fragmentation pattern, allowing for structural elucidation and selective detection. tdi-bi.com

Capillary Electrophoresis (CE): Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. mdpi.com This technique is a "green" alternative due to its low consumption of samples and reagents. mdpi.com For this compound, its basic pyridine nitrogen would allow for analysis in an acidic buffer system where the compound is positively charged. Detection could be achieved using a diode array detector (DAD) or by interfacing the capillary with a mass spectrometer (CE-MS). The high efficiency of CE could be advantageous for resolving the target compound from closely related impurities. nih.govscispace.combiorxiv.org

Table 1: Projected Chromatographic and Mass Spectrometric Parameters for this compound

| Parameter | LC-MS/MS | GC-MS/MS (as a derivative) |

| Column | C18 (e.g., 100 x 2.1 mm, 2.6 µm) | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium |

| Ionization Mode | ESI Positive | Electron Impact (EI) |

| Precursor Ion (m/z) | 278.0 [M+H]⁺ | Dependent on derivative |